EMD-1204831 -

EMD-1204831

Catalog Number: EVT-1492163
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EMD 1204831 is an inhibitor of the receptor tyrosine kinase MET (hepatocyte growth factor receptor) with potential antineoplastic activity. MET inhibitor EMD 1204831 selectively binds to MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing this kinase. MET is overexpressed or mutated in many tumor cell types, and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

EMD-1204831 is a selective inhibitor of the receptor tyrosine kinase MET, also known as hepatocyte growth factor receptor. This compound has shown potential antineoplastic activity by disrupting MET-mediated signaling pathways, which are often overexpressed or mutated in various cancers, including lung, kidney, stomach, liver, and brain malignancies. EMD-1204831 belongs to a new class of potent c-Met inhibitors, which are being investigated for their therapeutic efficacy in cancer treatment .

Source and Classification

EMD-1204831 was developed through a lead optimization process aimed at creating selective inhibitors for the c-Met receptor. It is classified under small molecule inhibitors specifically targeting receptor tyrosine kinases. The compound is part of a broader effort to develop targeted therapies that can inhibit aberrant signaling pathways involved in tumor growth and metastasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of EMD-1204831 involves multiple steps of organic synthesis techniques typically used for developing small molecule inhibitors. While specific synthetic routes are proprietary, the general approach includes:

  • Lead Optimization: Initial compounds were screened for activity against c-Met, followed by iterative modifications to enhance potency and selectivity.
  • Chemical Reactions: The synthesis likely involves standard reactions such as coupling reactions, cyclizations, and functional group modifications to achieve the desired molecular structure.

Further details on the exact synthetic pathway may not be publicly available due to proprietary restrictions from the developing institutions .

Molecular Structure Analysis

Structure and Data

EMD-1204831 has a complex molecular structure characterized by its ability to selectively bind to the MET tyrosine kinase. While specific structural data (like SMILES or InChI) are not provided in the available literature, it is known that the compound's design allows it to effectively inhibit c-Met phosphorylation and subsequent downstream signaling pathways critical for tumor cell survival and proliferation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving EMD-1204831 is its interaction with the MET receptor. Upon binding, EMD-1204831 inhibits the autophosphorylation of the receptor, which is essential for its activation. This inhibition leads to a decrease in downstream signaling cascades associated with tumor growth. The compound has been shown to have an inhibitory concentration (IC50) of approximately 9 nmol/L against c-Met, indicating its potency as an inhibitor .

Mechanism of Action

Process and Data

The mechanism of action of EMD-1204831 revolves around its ability to bind selectively to the MET receptor. By inhibiting c-Met activity:

  1. Prevention of Autophosphorylation: The binding prevents phosphorylation at critical tyrosine residues that activate downstream signaling pathways.
  2. Inhibition of Tumor Growth: This leads to reduced cell proliferation, invasion, and angiogenesis in tumors where MET is overexpressed.
  3. Induction of Apoptosis: The disruption of these pathways can also trigger apoptosis in cancer cells reliant on MET signaling for survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: EMD-1204831 is typically presented as a solid powder.
  • Solubility: Specific solubility data may vary but is generally soluble in organic solvents used in laboratory settings.

Chemical Properties

  • Molecular Weight: The molecular weight is crucial for pharmacokinetic studies but specific values are not detailed in available resources.
  • Stability: Stability under various conditions (pH, temperature) should be evaluated during formulation development.

These properties are essential for understanding how EMD-1204831 behaves in biological systems and its potential formulation as a therapeutic agent .

Applications

Scientific Uses

EMD-1204831 is primarily being investigated for its role in cancer therapy as a selective c-Met inhibitor. Its applications include:

  • Anticancer Therapeutics: Targeting tumors with aberrant c-Met signaling.
  • Research Tool: Used in preclinical studies to understand the role of c-Met in cancer biology and resistance mechanisms.
  • Clinical Trials: Ongoing studies assess its efficacy and safety profile in human subjects suffering from various forms of cancer where c-Met plays a pivotal role .
Introduction to c-Met Receptor Tyrosine Kinase in Oncogenesis

The c-Met receptor tyrosine kinase (also known as the hepatocyte growth factor receptor, HGFR) is a cell-surface protein encoded by the MET proto-oncogene located on chromosome 7q21-q31. It comprises an extracellular α-chain linked to a transmembrane β-chain, with intracellular domains including a juxtamembrane region, a tyrosine kinase domain, and a C-terminal docking site [4] [5]. c-Met serves as the high-affinity receptor for hepatocyte growth factor (HGF), a paracrine factor produced by mesenchymal cells. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation at key tyrosine residues (Y1234/Y1235 in the kinase domain and Y1349/Y1356 in the docking site), triggering downstream signaling cascades [8] [10].

Role of c-Met Signaling in Tumorigenesis and Metastasis

Physiological c-Met activation regulates embryogenesis, tissue regeneration, and wound healing. However, aberrant c-Met signaling drives cancer pathogenesis through:

  • Cell proliferation: Via RAS/MAPK and PI3K/AKT pathways, enhancing cyclin D expression and cell cycle progression [2] [5].
  • Invasion and metastasis: By inducing epithelial-mesenchymal transition (EMT), cytoskeletal reorganization, and matrix metalloproteinase (MMP) activation [4] [10].
  • Angiogenesis: Through STAT3-mediated upregulation of VEGF and hypoxia-inducible factor 1 (HIF-1) [2] [5].c-Met also cross-talks with Wnt/β-catenin and integrin pathways, further amplifying oncogenic signals [5].

Aberrant c-Met Activation in Human Malignancies

c-Met dysregulation occurs through multiple mechanisms:

  • Gene amplification: Observed in gastric, esophageal, and non-small cell lung cancers (NSCLC), leading to receptor overexpression [4] [10].
  • Activating mutations: Germline mutations cause hereditary papillary renal carcinoma, while somatic mutations occur in glioblastoma, ovarian, and childhood hepatocellular carcinomas [5] [10].
  • HGF overexpression: Autocrine or paracrine loops in tumors like glioblastoma and sarcomas [3] [5].Table 1: Malignancies Associated with c-Met Dysregulation
Cancer TypePrimary Aberration MechanismPrevalence
Gastric cancerc-Met amplification10–20%
Papillary renal carcinomac-Met mutations>80%
GlioblastomaHGF/c-Met co-expression40–60%
NSCLCc-Met exon 14 skipping mutations3–4%

Rationale for Targeted c-Met Inhibition in Precision Oncology

c-Met activation correlates with poor prognosis, therapy resistance, and advanced disease stage [5] [10]. Preclinical evidence confirms that c-Met inhibition suppresses tumor growth and metastasis, validating it as a therapeutic target. Small-molecule inhibitors like EMD-1204831 offer advantages over antibodies due to blood-brain barrier penetration and intracellular kinase domain targeting [6] [9].

Properties

Product Name

EMD-1204831

Synonyms

EMD1204831; EMD-1204831; EMD 1204831.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.